molecular formula C8H7BrCl2N2 B8202965 7-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride

7-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride

Cat. No.: B8202965
M. Wt: 281.96 g/mol
InChI Key: UOIYBIHDWXPCPB-UHFFFAOYSA-N
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Description

7-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine familyThe imidazo[1,2-a]pyridine scaffold is recognized for its wide range of biological activities and is often used as a core structure in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by cyclization and chlorination steps . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols for substitution reactions. Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used for oxidation and reduction reactions . The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its reactivity and biological activity.

Properties

IUPAC Name

7-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2.ClH/c9-6-1-2-12-5-7(4-10)11-8(12)3-6;/h1-3,5H,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIYBIHDWXPCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Br)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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